2-(4-Methylthiazol-5-yl)ethyl acetate

Catalog No.
S1973049
CAS No.
656-53-1
M.F
C8H11NO2S
M. Wt
185.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methylthiazol-5-yl)ethyl acetate

CAS Number

656-53-1

Product Name

2-(4-Methylthiazol-5-yl)ethyl acetate

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl acetate

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c1-6-8(12-5-9-6)3-4-11-7(2)10/h5H,3-4H2,1-2H3

InChI Key

CRTCWNPLKVVXIX-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)CCOC(=O)C

solubility

Slightly soluble in water; Soluble in organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=C(SC=N1)CCOC(=O)C

The exact mass of the compound 2-(4-Methylthiazol-5-yl)ethyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in organic solventsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-(4-Methylthiazol-5-yl)ethyl acetate, commonly known as sulfurol acetate, is a high-impact heterocyclic ester widely utilized in the flavor and fragrance industry (FEMA 3205). Structurally, it is the acetic acid ester of sulfurol, presenting as a colorless to light yellow liquid with a specific gravity of 1.155–1.170 at 25°C [1]. In industrial procurement, it is prized for its intense meaty, roasted, and nutty aromatic profile, which serves as a critical building block in savory, cocoa, and dairy formulations. Commercially available at high purities (≥97.0%), this compound offers a predictable evaporation rate and high miscibility in organic solvents and ethanol, making it a highly reliable precursor for complex lipid-based matrices and long-lasting fragrance accords [2].

A common procurement error is attempting to substitute 2-(4-Methylthiazol-5-yl)ethyl acetate with its parent alcohol, sulfurol (4-methyl-5-thiazoleethanol, CAS 137-00-8), assuming their similar structural core yields interchangeable performance. However, esterification fundamentally alters both the sensory potency and the physicochemical stability of the molecule. Sulfurol acetate possesses an odor threshold that is orders of magnitude lower than the free alcohol, meaning direct 1:1 substitution will result in severely unbalanced formulations or massive cost overruns due to over-dosing [1]. Furthermore, the acetate ester exhibits enhanced thermal stability and a more lipophilic profile, preventing the premature volatilization and flavor degradation that often occurs when using the free alcohol in high-heat processing environments like baking or roasting .

Sensory Potency and Dosing Efficiency

The most critical procurement differentiator for 2-(4-Methylthiazol-5-yl)ethyl acetate is its extreme sensory potency. Analytical evaluations demonstrate that sulfurol acetate has an odor threshold of 0.005 ppb in standard matrices. In stark contrast, the parent alcohol, sulfurol, requires a threshold of 1 ppb to achieve detection [1]. This represents a 200-fold increase in potency for the esterified form.

Evidence DimensionOdor Threshold (ppb)
Target Compound Data0.005 ppb
Comparator Or BaselineSulfurol (CAS 137-00-8): 1.0 ppb
Quantified Difference200-fold lower threshold (higher potency)
ConditionsStandard sensory evaluation panels

The ultra-low odor threshold allows formulators to use significantly less material per batch, drastically reducing bulk material costs while achieving the target sensory profile.

Formulation Substantivity and Retention

For long shelf-life products, the retention of the aroma compound is paramount. 2-(4-Methylthiazol-5-yl)ethyl acetate exhibits a high boiling point of approximately 259–260 °C at 760 mmHg and a very low vapor pressure (0.0016 hPa at 20°C). This translates to a substantivity rating of up to 240 hours at 100% concentration on a standard smelling strip[1]. Compared to highly volatile short-chain thiazoles (e.g., 2-acetylthiazole), which dissipate rapidly as top notes, sulfurol acetate acts as a persistent base note.

Evidence DimensionSubstantivity / Evaporation Rate
Target Compound Data240 hours (at 100%)
Comparator Or BaselineShort-chain volatile thiazoles (rapid dissipation < 24 hours)
Quantified DifferenceExtended retention by an order of magnitude
ConditionsAmbient temperature (20-25°C), standard atmospheric pressure

High substantivity ensures that the flavor or fragrance profile remains stable and perceptible throughout the extended shelf life of the commercial product.

Matrix Compatibility via Lipophilicity

The solubility of an aroma chemical dictates its uniform dispersion in the final product. 2-(4-Methylthiazol-5-yl)ethyl acetate has an estimated LogP (octanol/water partition coefficient) ranging from 0.98 to 1.4, making it highly miscible in ethanol and soluble in organic solvents and lipid phases [1]. In contrast, the free alcohol (sulfurol) is more polar, which can lead to phase separation or uneven distribution in high-fat matrices like cocoa butter or meat emulsions.

Evidence DimensionHydrophobicity (LogP)
Target Compound DataLogP ~0.98 - 1.4
Comparator Or BaselineSulfurol (lower LogP, higher polarity)
Quantified DifferenceEnhanced lipophilicity for the acetate ester
ConditionsStandard octanol/water partitioning models

Optimal lipophilicity prevents phase separation in high-fat industrial food processing, ensuring consistent batch-to-batch flavor distribution.

High-Fat Savory and Meat Emulsions

Due to its LogP of ~0.98–1.4 and enhanced lipophilicity, 2-(4-Methylthiazol-5-yl)ethyl acetate is a highly effective choice for flavoring lipid-rich meat emulsions, gravies, and broths. Its stable integration into fat matrices prevents flavor flashing during thermal processing, ensuring the meaty, beefy notes remain intact [1].

Cost-Optimized Confectionery and Cocoa Formulations

In chocolate and coffee flavorings, the extreme sensory potency (0.005 ppb threshold) of sulfurol acetate allows manufacturers to achieve deep nutty and roasted profiles at a fraction of the dosage required for the free alcohol. This significantly drives down the cost-in-use for bulk confectionery production .

Long-Lasting Fine Fragrance Accords

Leveraging its 240-hour substantivity and low vapor pressure, this compound is highly effective as a base note in perfumery. It imparts a persistent woody, sandal-like odor that anchors more volatile top notes, making it highly functional for extended-wear cosmetics and fine fragrances [1].

Physical Description

Solid
Colourless to yellow liquid; meaty odou

XLogP3

1.4

Density

1.145-1.149

Melting Point

Mp 131 °
131°C

UNII

885387Q99B

GHS Hazard Statements

Aggregated GHS information provided by 1421 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 89 of 1421 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1332 of 1421 companies with hazard statement code(s):;
H332 (96.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

656-53-1

Wikipedia

4-methyl-5-thiazoleethanol acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

5-Thiazoleethanol, 4-methyl-, 5-acetate: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types